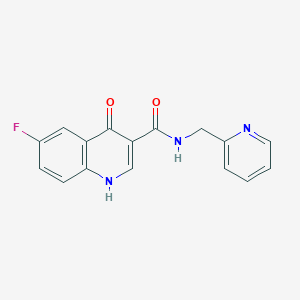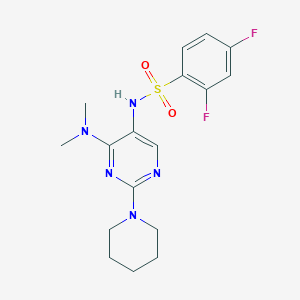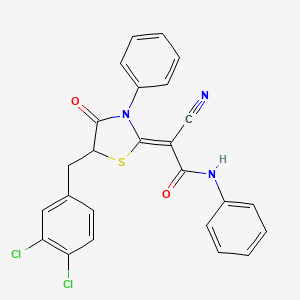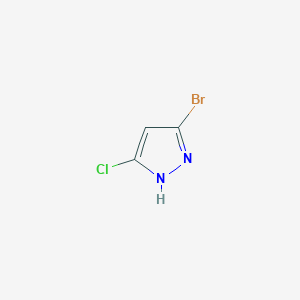
6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, also known as 6-FHQ, is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. 6-FHQ has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Wissenschaftliche Forschungsanwendungen
1. Toll-Like Receptor 2 (TLR2) Agonistic Activity
Quinoline carboxamides have been identified as TLR2 agonists, useful in inducing chemokines and cytokines in a TLR2-dependent manner. This suggests potential applications in vaccine adjuvant development (Hu et al., 2018).
2. Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
3-Quinoline carboxamides have shown promise as selective inhibitors of ATM kinase. This has implications for cancer therapy, particularly in combination with DNA strand break-inducing agents (Degorce et al., 2016).
3. Fluorescent Chemosensors for Metal Ions
Quinoline-based compounds have been utilized as fluorescent sensors for metal ions like Zn2+, showing significant potential in bioimaging and environmental monitoring (Li et al., 2014).
4. Antibacterial Activity
Fluorinated quinoline carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activities, indicating potential as antibacterial agents (Stefancich et al., 1985).
5. Anticancer Activity
Quinoline-4-carboxylic acid derivatives have been explored for their anticancer properties. These compounds have shown significant activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt et al., 2015).
Eigenschaften
IUPAC Name |
6-fluoro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKJYGYHYKXAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)

![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2606049.png)
![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)
![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

methanone](/img/structure/B2606058.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)